Sulfo-Cyanine3 hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

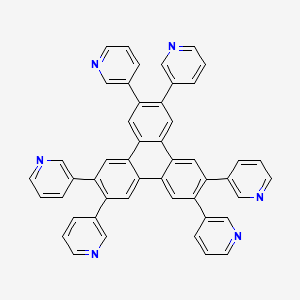

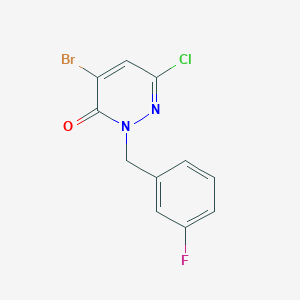

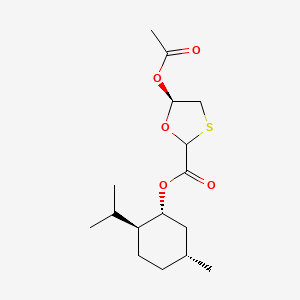

Sulfo-Cyanine3 hydrazide is a water-soluble sulfated derivative of Cyanine3 dye. It is characterized by its yellow-orange fluorescence and is widely used in various scientific applications due to its excellent photostability and high fluorescence intensity. The compound has a terminal hydrazide group, making it highly reactive and suitable for conjugation with biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine3 hydrazide is synthesized through a series of chemical reactions involving the introduction of sulfo groups and a hydrazide group to the Cyanine3 dye structure. The synthesis typically involves the following steps:

Formation of Cyanine3 Dye: The initial step involves the synthesis of Cyanine3 dye, which is achieved by reacting indolenine derivatives with a polymethine bridge.

Introduction of Sulfo Groups: Sulfo groups are introduced to the Cyanine3 dye to enhance its water solubility. This is usually done through sulfonation reactions.

Hydrazide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-Cyanine3 hydrazide undergoes various chemical reactions, including:

Conjugation Reactions: The hydrazide group reacts efficiently with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.

Common Reagents and Conditions

Aldehydes and Ketones: Used in conjugation reactions to form hydrazones.

Oxidizing Agents: Used in oxidation reactions.

Reducing Agents: Used in reduction reactions.

Major Products Formed

Hydrazones: Formed from the reaction of this compound with aldehydes and ketones.

Wissenschaftliche Forschungsanwendungen

Sulfo-Cyanine3 hydrazide has a wide range of applications in scientific research, including:

Fluorescent Labeling: Used as a fluorescent probe for labeling biomolecules such as proteins, peptides, and nucleic acids.

Imaging: Utilized in fluorescence imaging techniques to visualize cellular structures and processes.

Diagnostics: Employed in diagnostic assays to detect specific biomolecules.

Molecular Biology: Used in techniques such as rolling circle amplification for detecting nucleic acids.

Wirkmechanismus

The mechanism of action of Sulfo-Cyanine3 hydrazide involves its ability to conjugate with biomolecules through its hydrazide group. This conjugation allows the compound to attach to specific molecular targets, enabling their visualization through fluorescence. The fluorescence properties of the compound are due to its unique chemical structure, which allows it to absorb and emit light at specific wavelengths .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sulfo-Cyanine5 hydrazide

- Sulfo-Cyanine7 hydrazide

- Cyanine3 maleimide

- Cyanine5 maleimide

Uniqueness

Sulfo-Cyanine3 hydrazide is unique due to its high water solubility, excellent photostability, and high fluorescence intensity. These properties make it particularly suitable for applications in aqueous

Eigenschaften

Molekularformel |

C30H38N4O7S2 |

|---|---|

Molekulargewicht |

630.8 g/mol |

IUPAC-Name |

(2E)-1-[6-(azaniumylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |

InChI-Schlüssel |

KPOBKBQVYQSQSR-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)N[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)N[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)

![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)

![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)